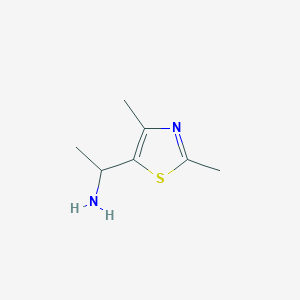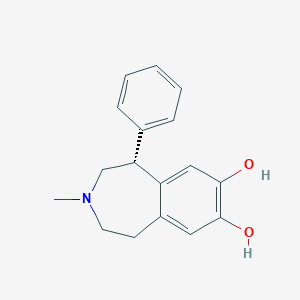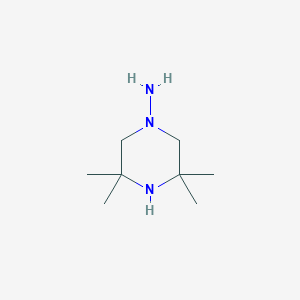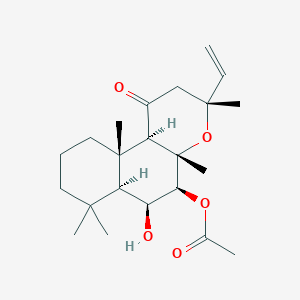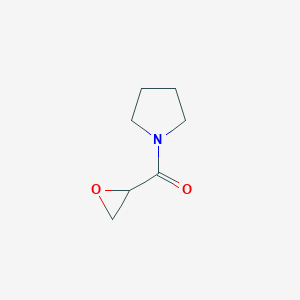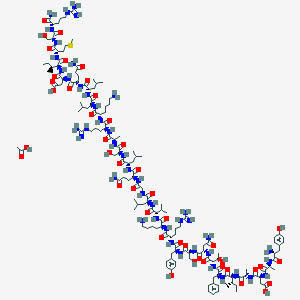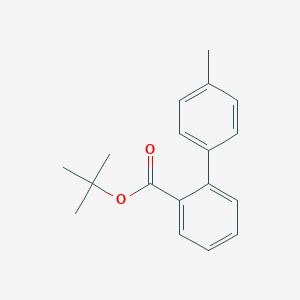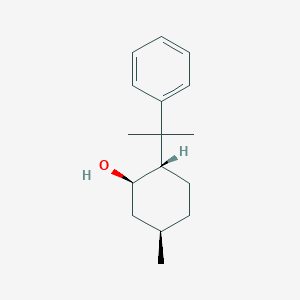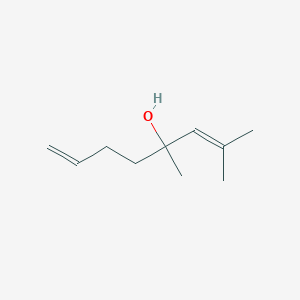
2,4-Dimethylocta-2,7-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylocta-2,7-dien-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as geranylacetone and is a terpenoid, which is a class of organic compounds that are commonly found in plants.
Aplicaciones Científicas De Investigación
2,4-Dimethylocta-2,7-dien-4-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to have a positive effect on the nervous system, making it a potential candidate for the treatment of neurological disorders. In agriculture, 2,4-Dimethylocta-2,7-dien-4-ol has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In industry, this compound can be used as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylocta-2,7-dien-4-ol is not fully understood. However, studies have shown that this compound can modulate the expression of various genes, including those involved in inflammation and tumor growth. It has also been shown to interact with various receptors in the nervous system, leading to its positive effects on neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2,4-Dimethylocta-2,7-dien-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of neurological disorders. It has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-Dimethylocta-2,7-dien-4-ol is its ease of synthesis using readily available reagents. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2,4-Dimethylocta-2,7-dien-4-ol. One potential area of research is the development of new anti-inflammatory and anti-tumor drugs based on this compound. Another area of research is the development of new insecticides based on the insecticidal properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Conclusion
In conclusion, 2,4-Dimethylocta-2,7-dien-4-ol is a chemical compound with potential applications in various fields, including medicine, agriculture, and industry. The synthesis of this compound is relatively simple, and it has been shown to exhibit anti-inflammatory, anti-tumor, and insecticidal properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,4-Dimethylocta-2,7-dien-4-ol can be achieved through various methods, including the reduction of geranylacetone oxide, which is a precursor of geranylacetone. Another method involves the reaction of geranyl chloride with sodium borohydride, which results in the formation of 2,4-Dimethylocta-2,7-dien-4-ol. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Propiedades
Número CAS |
120792-35-0 |
|---|---|
Nombre del producto |
2,4-Dimethylocta-2,7-dien-4-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,4-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(4,11)8-9(2)3/h5,8,11H,1,6-7H2,2-4H3 |
Clave InChI |
FWFWNMAYCZXPKP-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(CCC=C)O)C |
SMILES canónico |
CC(=CC(C)(CCC=C)O)C |
Sinónimos |
2,7-Octadien-4-ol, 2,4-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



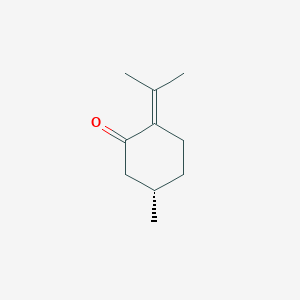
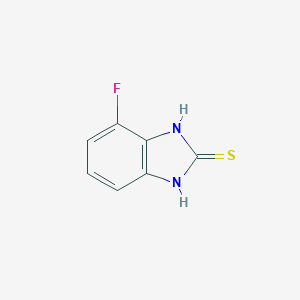
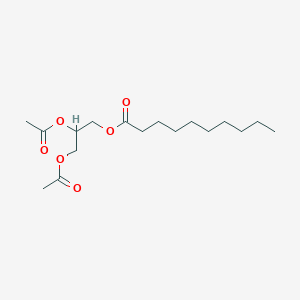
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
